molecular formula C19H17N5O3 B2917693 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide CAS No. 2035018-20-1

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide

Katalognummer: B2917693
CAS-Nummer: 2035018-20-1
Molekulargewicht: 363.377
InChI-Schlüssel: FYVSYXDJTWKJKQ-DUXPYHPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C19H17N5O3 and its molecular weight is 363.377. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)acrylamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to a class of molecules characterized by the presence of a benzo[d][1,3]dioxole moiety and an imidazole derivative. Its molecular formula can be represented as follows:

  • Molecular Formula : C20_{20}H22_{22}N4_{4}O3_{3}
  • Molecular Weight : 366.42 g/mol

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of compounds similar to this compound. For instance, compounds with similar structural motifs have been evaluated for their ability to scavenge free radicals using assays such as DPPH and ABTS. These studies indicate that modifications in the chemical structure can significantly enhance antioxidant activity, suggesting that the benzo[d][1,3]dioxole moiety may contribute positively to this effect .

Acetylcholinesterase Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor has also been investigated. AChE inhibitors are crucial in the treatment of neurodegenerative diseases like Alzheimer's. In vitro assays have shown that certain derivatives exhibit significant AChE inhibitory activity, with IC50_{50} values indicating potency comparable to established inhibitors . This suggests that this compound may have therapeutic potential in neuroprotection.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The presence of both the benzo[d][1,3]dioxole and pyrazin-imidazole moieties appears to be critical for its biological effects. Variations in substituents on these rings can lead to significant changes in potency and selectivity against biological targets. For example, modifications on the aromatic systems or alkyl chains have been shown to alter both AChE inhibition and antioxidant properties .

In Vivo Efficacy

In vivo studies using animal models have demonstrated that compounds with similar structures can significantly reduce oxidative stress markers and improve cognitive functions in models of induced neurodegeneration. For instance, a related imidazole derivative was shown to lower brain oxidative stress levels and improve behavioral outcomes in mice subjected to gamma irradiation . This indicates a promising avenue for further exploration of this compound as a neuroprotective agent.

Data Summary Table

Biological Activity Assay Type IC50_{50} Reference
AntioxidantDPPHVaries by analog
AChE InhibitionIn VitroVaries by analog
NeuroprotectionIn VivoSignificant effect

Eigenschaften

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c25-18(4-2-14-1-3-16-17(11-14)27-13-26-16)22-7-9-24-10-8-23-19(24)15-12-20-5-6-21-15/h1-6,8,10-12H,7,9,13H2,(H,22,25)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVSYXDJTWKJKQ-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C=CN=C3C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCN3C=CN=C3C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.